N-(piperidin-4-yl)aminosulfonamide hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Target Engagement

N-(Piperidin-4-yl)aminosulfonamide hydrochloride (CAS 1258327-27-3), also known as 4-(sulfamoylamino)piperidine hydrochloride, is a small-molecule chemical intermediate belonging to the sulfamide class. It features a piperidine ring substituted at the 4-position with a sulfamoylamino (-NHSO2NH2) group, supplied as a hydrochloride salt.

Molecular Formula C5H14ClN3O2S
Molecular Weight 215.7
CAS No. 1258327-27-3
Cat. No. B2603151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)aminosulfonamide hydrochloride
CAS1258327-27-3
Molecular FormulaC5H14ClN3O2S
Molecular Weight215.7
Structural Identifiers
SMILESC1CNCCC1NS(=O)(=O)N.Cl
InChIInChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-5-1-3-7-4-2-5;/h5,7-8H,1-4H2,(H2,6,9,10);1H
InChIKeyAZIHTMDOMMPZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(Piperidin-4-yl)aminosulfonamide Hydrochloride (CAS 1258327-27-3): A Key Sulfamide Scaffold for Medicinal Chemistry


N-(Piperidin-4-yl)aminosulfonamide hydrochloride (CAS 1258327-27-3), also known as 4-(sulfamoylamino)piperidine hydrochloride, is a small-molecule chemical intermediate belonging to the sulfamide class [1]. It features a piperidine ring substituted at the 4-position with a sulfamoylamino (-NHSO2NH2) group, supplied as a hydrochloride salt [1]. With a molecular formula of C5H14ClN3O2S and a molecular weight of 215.70 g/mol [1], this compound serves as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors, receptor modulators, and antiviral agents [2]. Unlike common sulfonamides, the terminal -NH2 of the sulfamide moiety provides an additional hydrogen bond donor, altering target engagement profiles [1].

Why N-(Piperidin-4-yl)aminosulfonamide Hydrochloride Cannot Be Substituted with Common Analogs


Substituting N-(piperidin-4-yl)aminosulfonamide hydrochloride with seemingly similar piperidine-sulfonamide derivatives is chemically invalid due to fundamental differences in the sulfamide (-NHSO2NH2) versus sulfonamide (-NHSO2R) pharmacophore. The target compound possesses a terminal -NH2 that acts as an additional hydrogen bond donor, as reflected in its computed Hydrogen Bond Donor Count of 4, compared to only 2 for N-(piperidin-4-yl)benzenesulfonamide and piperidine-4-sulfonamide [1]. This structural distinction alters both intermolecular interaction potential and physicochemical properties such as Topological Polar Surface Area (TPSA: 92.6 Ų vs. 66.6–80.6 Ų for sulfonamide analogs) [1]. Furthermore, the hydrochloride salt form (Sigma-Aldrich purity 95%) confers solubility and handling advantages over free-base analogs, directly impacting experimental reproducibility in biological assays [2].

Quantitative Differentiation Evidence for N-(Piperidin-4-yl)aminosulfonamide Hydrochloride Selection


Enhanced Hydrogen Bond Donor Capacity vs. Piperidine-4-Sulfonamide and N-(Piperidin-4-yl)benzenesulfonamide

N-(Piperidin-4-yl)aminosulfonamide hydrochloride possesses a sulfamide group (-NHSO2NH2) with a terminal primary amine, resulting in 4 hydrogen bond donors (HBD) versus only 2 HBD for the sulfonamide comparators piperidine-4-sulfonamide and N-(piperidin-4-yl)benzenesulfonamide [1]. This structural feature is critical for engaging biological targets requiring bidentate or tridentate hydrogen bonding, such as carbonic anhydrase isoforms and kinase hinge regions [2].

Medicinal Chemistry Fragment-Based Drug Discovery Target Engagement

Higher Topological Polar Surface Area (TPSA) vs. N-(Piperidin-4-yl)benzenesulfonamide

The target compound exhibits a TPSA of 92.6 Ų, compared to 66.6 Ų for N-(piperidin-4-yl)benzenesulfonamide and 80.6 Ų for piperidine-4-sulfonamide [1]. This 39% higher TPSA versus the benzenesulfonamide analog reflects the increased polarity from the terminal -NH2 of the sulfamide group, which impacts membrane permeability and CNS penetration potential [2].

ADME Prediction Blood-Brain Barrier Penetration Physicochemical Profiling

Hydrochloride Salt Form for Enhanced Handling and Solubility vs. Free Base Analogs

N-(Piperidin-4-yl)aminosulfonamide is supplied as a hydrochloride salt (CAS 1258327-27-3), confirmed by Sigma-Aldrich (purity 95%, salt data: Cl, physical form: powder) . The hydrochloride salt form improves aqueous solubility and solid-state stability compared to the free base form (CAS not assigned; free base MW ~179 g/mol), facilitating accurate compound weighing and dissolution for biological assays [1]. In contrast, the comparator N-(piperidin-4-yl)benzenesulfonamide (CAS 203663-15-4) is primarily available as a free base with limited aqueous solubility .

Compound Management Aqueous Solubility Assay Reproducibility

Regiochemical Precision: 4-Position Substitution vs. 3-Position Regioisomer

The target compound features sulfamoylamino substitution at the piperidine 4-position, as confirmed by its IUPAC name 4-(sulfamoylamino)piperidine hydrochloride [1]. In contrast, the regioisomer N-(piperidin-3-ylmethyl)aminosulfonamide (CAS 1017029-06-9) bears substitution at the 3-position via a methylene linker . This positional difference results in a lower rotatable bond count (2 vs. 3) and distinct spatial orientation of the sulfamide pharmacophore, which is critical for SAR studies in lead optimization programs [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

Documented Utility in Cytochrome P450 Inhibitor Intermediate Synthesis

Piperidine sulfamoyl intermediates, structurally related to N-(piperidin-4-yl)aminosulfonamide hydrochloride, are explicitly claimed in patents for the synthesis of cobicistat, a cytochrome P450 3A inhibitor used as a pharmacokinetic enhancer in HIV therapy [1]. Patent WO2013/150362 and related filings describe crystalline piperidine sulfamoyl intermediates as key building blocks for cobicistat preparation with improved yield and quality [1]. While the target compound itself is not the exact intermediate claimed, its core sulfamoylamino-piperidine scaffold matches the structural motif required for these synthetic pathways [2].

Antiviral Drug Synthesis Process Chemistry Cobicistat Intermediates

Computed Lipophilicity and Molecular Weight Differentiation vs. 4-Aminopiperidine

The molecular weight of N-(piperidin-4-yl)aminosulfonamide hydrochloride (215.70 g/mol) lies between the minimal fragment 4-aminopiperidine (100.16 g/mol) and the more complex N-(piperidin-4-yl)benzenesulfonamide (240.32 g/mol) [1]. This intermediate molecular weight, combined with 5 hydrogen bond acceptors (vs. 2 for 4-aminopiperidine), positions the target compound as a 'lead-like' scaffold suitable for fragment-to-lead optimization, whereas 4-aminopiperidine is a 'fragment-like' starting point lacking sulfamide functionality [2].

Fragment-Based Screening Lead-Likeness Library Design

Optimal Application Scenarios for N-(Piperidin-4-yl)aminosulfonamide Hydrochloride Procurement


Kinase Inhibitor Fragment-to-Lead Optimization Requiring Bidentate H-Bond Donors

In kinase drug discovery programs targeting the hinge region, the sulfamide group's 4 HBD capacity (vs. 2 for standard sulfonamides) enables bidentate hydrogen bonding with backbone carbonyl and NH groups [1]. The hydrochloride salt ensures reproducible solubilization in DMSO/aqueous buffer for biochemical IC50 determinations. The intermediate TPSA (92.6 Ų) balances potency with permeability for lead optimization. [See Evidence_Items 1 and 4]

Cobicistat-Related Antiviral Intermediate Synthesis and Process Chemistry

The sulfamoylamino-piperidine scaffold is a validated structural motif in patented synthetic routes to cobicistat, a CYP3A4 inhibitor used in HIV combination therapy [2]. The terminal -NH2 enables subsequent urea or thiourea formation not possible from N-(piperidin-4-yl)benzenesulfonamide. [See Evidence_Item 5]

Carbonic Anhydrase Isoform Selectivity Profiling

Sulfamide-based inhibitors have demonstrated low nanomolar potency against specific carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII) [3]. The target compound's sulfamide Zn-binding group, combined with the piperidine scaffold, provides a distinct selectivity profile versus classical aryl sulfonamide inhibitors (e.g., acetazolamide). The 4-position substitution geometry is critical for isoform discrimination. [See Evidence_Items 1 and 4]

CNS-Targeted Library Synthesis Requiring Defined Physicochemical Parameters

With a TPSA of 92.6 Ų (within the CNS drug-likeness range of <140 Ų but above the typical <70 Ų for passive BBB permeation) [4], the compound is suited for designing CNS-penetrant libraries where active transporter engagement may be desirable. The 2 rotatable bonds confer conformational rigidity beneficial for target selectivity. [See Evidence_Item 2]

Quote Request

Request a Quote for N-(piperidin-4-yl)aminosulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.